

Spectroscopic Analysis of 1-Methoxy-2-methyl-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Methoxy-2-methyl-2-propanol*

Cat. No.: *B1581569*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectral data for **1-methoxy-2-methyl-2-propanol**, a key chemical intermediate. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data

Note: Experimental spectral data for **1-Methoxy-2-methyl-2-propanol** is not readily available in public spectral databases. The following data is predicted based on the known chemical structure and established principles of chemical spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)

- Solvent: CDCl₃
- Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assigned Protons
~3.35	Singlet	3H	Methoxy (-OCH ₃)
~3.20	Singlet	2H	Methylene (-CH ₂ -)
~2.50 (broad)	Singlet	1H	Hydroxyl (-OH)
~1.25	Singlet	6H	gem-Dimethyl (-C(CH ₃) ₂)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (ppm)	Assigned Carbon
~80.0	Methylene Carbon (-CH ₂ -O-)
~75.0	Quaternary Carbon (-C(CH ₃) ₂ -OH)
~60.0	Methoxy Carbon (-OCH ₃)
~25.0	Methyl Carbons (-C(CH ₃) ₂)

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400 (broad)	Medium	O-H Stretch (Alcohol)
~2970, 2880, 2830	Strong	C-H Stretch (Alkyl)
~1465	Medium	C-H Bend (Methylene and Methyl)
~1375, 1365	Medium	C-H Bend (gem-Dimethyl)
~1120	Strong	C-O Stretch (Ether and Alcohol)

MS (Mass Spectrometry)

m/z (mass-to-charge ratio)	Predicted Relative Intensity (%)	Fragment Ion Assignment
104	5	[M] ⁺ (Molecular Ion)
89	60	[M - CH ₃] ⁺
73	10	[M - OCH ₃] ⁺
59	100	[C ₃ H ₇ O] ⁺ (Base Peak)
45	40	[CH ₂ OCH ₃] ⁺
43	30	[C ₃ H ₇] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of **1-methoxy-2-methyl-2-propanol** in about 0.7 mL of deuterated chloroform (CDCl₃). A small quantity of tetramethylsilane (TMS) is introduced as an internal standard for chemical shift referencing (0 ppm). This solution is then transferred into a standard 5 mm NMR tube for analysis.

¹H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 second
 - Pulse width: 90°
 - Acquisition time: 4.0 seconds
 - Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Acquisition Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 seconds
 - Pulse width: 90°
 - Acquisition time: 1.5 seconds
 - Spectral width: -10 to 220 ppm
 - Proton Decoupling: Broadband decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy.

Procedure:

- The diamond crystal of the ATR accessory is first cleaned using isopropanol, and a background spectrum is acquired.
- A single drop of the neat liquid sample of **1-methoxy-2-methyl-2-propanol** is then placed directly onto the surface of the ATR crystal.
- The infrared spectrum is recorded over a range of 4000 to 400 cm^{-1} .
- Acquisition Parameters:
 - Number of scans: 32
 - Resolution: 4 cm^{-1}

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Gas Chromatography (GC) Conditions:

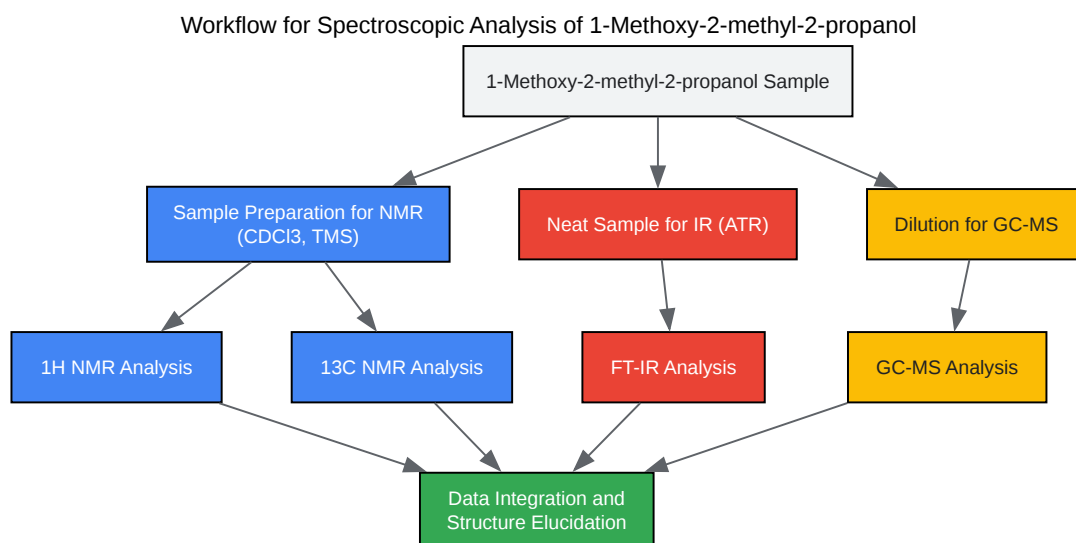
- Column: An HP-5MS (30 m x 0.25 mm x 0.25 μm) or a similar non-polar capillary column is used for separation.
- Carrier Gas: Helium is used as the carrier gas with a constant flow rate of 1.0 mL/min.
- Inlet Temperature: The injector temperature is maintained at 250°C.
- Injection Volume: A 1 μL sample is injected with a split ratio of 50:1.
- Oven Temperature Program: The oven temperature is initially held at 40°C for 2 minutes, then ramped at a rate of 10°C/min to 200°C, and held at 200°C for a final 2 minutes.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) is performed at an energy of 70 eV.
- Source Temperature: The ion source temperature is set to 230°C.
- Quadrupole Temperature: The quadrupole mass analyzer is maintained at 150°C.

- Mass Range: The detector scans a mass-to-charge ratio (m/z) range of 35 to 300.

Visualization of Analytical Workflow



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com